molecular formula C3H7ClN2O B1379320 2-Amino-3-hydroxypropanenitrile hydrochloride CAS No. 1461707-49-2

2-Amino-3-hydroxypropanenitrile hydrochloride

Cat. No.: B1379320
CAS No.: 1461707-49-2
M. Wt: 122.55 g/mol
InChI Key: GQXLXYOFPVMLAZ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypropanenitrile hydrochloride is a chemical compound with the molecular formula C3H7ClN2O. It is a derivative of propanenitrile, featuring an amino group and a hydroxyl group attached to the carbon chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxypropanenitrile hydrochloride typically involves the reaction of 2-amino-3-hydroxypropanenitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency, consistency, and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxypropanenitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-hydroxypropanenitrile hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxypropanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their biological activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxypropanenitrile: The parent compound without the hydrochloride group.

    3-Amino-2-hydroxypropanenitrile: An isomer with different positioning of the amino and hydroxyl groups.

    2-Amino-3-hydroxybutanenitrile: A homolog with an additional carbon in the chain.

Uniqueness

2-Amino-3-hydroxypropanenitrile hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly valuable in research and industrial applications where these properties are essential .

Properties

IUPAC Name

2-amino-3-hydroxypropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-1-3(5)2-6;/h3,6H,2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXLXYOFPVMLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-49-2
Record name 2-amino-3-hydroxypropanenitrile hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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